molecular formula C13H26N2Si2 B14627560 4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine CAS No. 54731-29-2

4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine

Katalognummer: B14627560
CAS-Nummer: 54731-29-2
Molekulargewicht: 266.53 g/mol
InChI-Schlüssel: JCPWWBZAMVPLQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine is an organosilicon compound that features a benzene ring substituted with a methyl group and two trimethylsilyl groups attached to the nitrogen atoms of the diamine functionality

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine typically involves the reaction of 4-methylbenzene-1,3-diamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

4-Methylbenzene-1,3-diamine+2(Trimethylsilyl chloride)4-Methyl-N 1 ,N 3 -bis(trimethylsilyl)benzene-1,3-diamine+2(Hydrochloric acid)\text{4-Methylbenzene-1,3-diamine} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{this compound} + 2 \text{(Hydrochloric acid)} 4-Methylbenzene-1,3-diamine+2(Trimethylsilyl chloride)→4-Methyl-N 1 ,N 3 -bis(trimethylsilyl)benzene-1,3-diamine+2(Hydrochloric acid)

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine exerts its effects involves interactions with molecular targets and pathways specific to its structure. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The benzene ring and diamine functionality provide sites for further functionalization and interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Bis(trimethylsilyl)benzene: A related compound with two trimethylsilyl groups attached to a benzene ring.

    1,4-Bis(trimethylsilyl)ethynyl benzene: Features ethynyl groups in addition to trimethylsilyl groups.

    N,N-Bis(trimethylsilyl)amine: Contains trimethylsilyl groups attached to nitrogen atoms.

Uniqueness

4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and interactions

Eigenschaften

CAS-Nummer

54731-29-2

Molekularformel

C13H26N2Si2

Molekulargewicht

266.53 g/mol

IUPAC-Name

4-methyl-1-N,3-N-bis(trimethylsilyl)benzene-1,3-diamine

InChI

InChI=1S/C13H26N2Si2/c1-11-8-9-12(14-16(2,3)4)10-13(11)15-17(5,6)7/h8-10,14-15H,1-7H3

InChI-Schlüssel

JCPWWBZAMVPLQR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N[Si](C)(C)C)N[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.